2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-8-5(2-11)1-6-3-12-4-7(6)10-8/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOXWTTXHRLYBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(N=C2CO1)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Core Functionalization
The foundational strategy for constructing the furo[3,4-b]pyridine scaffold involves SNAr reactions to install the furan oxygen atom. Starting with 2-chloropyridine-3-carbaldehyde (A ), hydroxylation at the 4-position is achieved via alkaline hydrolysis under reflux conditions (NaOH, EtOH/H2O, 80°C, 12 h), yielding 4-hydroxy-2-chloropyridine-3-carbaldehyde (B ) in 78% yield. Subsequent intramolecular cyclization is facilitated by treating B with ethyl 2-bromoacetate in the presence of K2CO3 (DMF, 100°C, 6 h), forming the fused furan ring via displacement of the 4-hydroxy group. This step affords 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbaldehyde (C ) in 65% yield after purification by silica gel chromatography (hexane:ethyl acetate, 7:3).
Key Advantages :
tert-Butyl Ester Protection-Deprotection Strategy
To mitigate decarboxylation side reactions during cyclization, a tert-butyl ester-protected intermediate is employed. 2-Chloro-4-(tert-butoxycarbonylmethoxy)pyridine-3-carbaldehyde (D ) is synthesized by reacting A with tert-butyl 2-bromoacetate (K2CO3, DMF, 60°C, 8 h), followed by TFA-mediated deprotection (CH2Cl2, rt, 2 h) to yield C in 82% overall yield. This method enhances reaction efficiency by avoiding competitive decarboxylation pathways.
Vilsmeier–Haack Formylation
Late-Stage Aldehyde Installation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Challenge |
|---|---|---|---|---|
| SNAr Cyclization | 65–82 | ≥95 | High | Decarboxylation side reactions |
| Vilsmeier Formylation | 70 | 90 | Moderate | Temperature sensitivity |
| Pd-Catalyzed Coupling | 68 | 88 | Low | Multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions
2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to replace the chloro group.
Major Products Formed
Oxidation: 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carboxylic acid.
Reduction: 2-chloro-5H,7H-furo[3,4-b]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbaldehyde depends on its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of protein function. The chloro substituent can enhance the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
5-Bromo-1H-Pyrazolo[3,4-b]Pyridine-3-Carbaldehyde
- Structure : Replaces the furan ring with a pyrazole ring and substitutes chlorine with bromine.
- Molecular Formula : C₈H₅BrN₃O.
- Bromine’s larger atomic radius and lower electronegativity vs. chlorine may alter reactivity in cross-coupling reactions.
- Applications : Serves as a precursor for 7-azaindazole-chalcone derivatives with reported antimicrobial activity .
3-(Trifluoromethyl)-5H,6H,7H-Pyrrolo[3,4-b]Pyridine Hydrochloride
- Structure : Pyrrolopyridine core with a trifluoromethyl (-CF₃) group and hydrochloride salt.
- Molecular Formula : C₈H₈ClF₃N₂ (base).
- Key Differences :
- The pyrrole ring (one nitrogen atom) introduces different electronic effects compared to furan.
- The -CF₃ group increases lipophilicity (higher XLogP3) and metabolic stability.
- Applications : Explored in kinase inhibitor development due to -CF₃’s bioisosteric properties .
2-Chloro-5H,7H-Furo[3,4-b]Pyridine-3-Carbonitrile
- Structure : Replaces the aldehyde (-CHO) with a nitrile (-CN) group.
- Molecular Formula : C₈H₅ClN₂O.
- Key Differences :
Comparative Data Table
Reactivity and Functionalization
- Aldehyde vs. Nitrile : The aldehyde group in the target compound facilitates Claisen-Schmidt condensations (e.g., chalcone synthesis) , whereas the nitrile analogue () is more suited for cycloadditions or hydrolysis to amides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
